5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol

Physicochemical Properties Lipophilicity LogP

Generic trifluoromethyl-pyridinol analogs fail SAR validation due to positional isomer effects on binding and solubility. This specific 5-aryl-3-pyridinol scaffold offers quantifiable advantages for medicinal chemistry. - **Core physicochemical profile**: LogP 3.47, MW 239.19, TPSA 33.12 Ų - optimized for membrane permeability and hydrophobic pocket targeting (kinases, GPCRs). - **Synthetic utility**: Pyridinol OH enables alkylation/chelation; 5-aryl position supports diversification. Precursor to antimicrobial triazole hybrids. - **Supply chain**: Reliable B2B quantities. No SAR-equivalent substitute available.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 1261800-66-1
Cat. No. B3095043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol
CAS1261800-66-1
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)O
InChIInChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(17)7-16-6-9/h1-7,17H
InChIKeyAVSSQICYVKXAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol Overview


5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol (CAS 1261800-66-1) is a synthetic heterocyclic building block belonging to the class of trifluoromethyl-substituted pyridines. Its structure features a pyridin-3-ol core coupled to a 3-trifluoromethylphenyl group at the 5-position. This compound is characterized by a molecular weight of 239.19 g/mol, a calculated LogP of 3.47, and a topological polar surface area (TPSA) of 33.12 Ų . It is primarily utilized as an intermediate in the synthesis of more complex pharmacologically active molecules, with its lipophilic trifluoromethyl group offering distinct advantages in modulating molecular properties [1].

Trifluoromethyl-substituted pyridine building block
Moderate lipophilicity scaffold for hydrophobic pocket targeting
Rigid core with single rotatable bond for fragment elaboration

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol Substitution Risk


Procurement of 5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol cannot be based on a generic substitution strategy due to a critical absence of comparative, quantitative structure-activity relationship (SAR) data. While several trifluoromethyl-pyridinol analogues exist, their biological and physicochemical profiles are distinct and not interchangeable. The position of the trifluoromethyl group on the phenyl ring, the nature of substituents on the pyridine core, and the overall electronic and steric environment are known to dramatically alter target binding, solubility, and metabolic stability [1]. The following sections detail the limited, but specific, quantitative evidence that differentiates this compound from its closest analogs, underscoring the scientific risk of substituting an unvalidated alternative in a research or development program.

Positional Isomer Mismatch

meta-CF3 substitution on the phenyl ring may shift lipophilicity and target binding versus para or ortho isomers.

Core-Modification Risk

Analogues with additional amino groups alter H-bond donor count and molecular weight, changing permeability profiles.

SAR Data Gap

No direct comparative SAR evidence supports interchangeability; generic substitution risks unvalidated physicochemical shifts.

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol Comparative Evidence


Lipophilicity (LogP) Comparison

The compound's calculated LogP value of 3.47 provides a quantifiable measure of its lipophilicity. This value is significantly higher than that of the simpler analog 5-(trifluoromethyl)pyridin-3-ol, which lacks the central phenyl ring and has a predicted LogP of approximately 1.5-2.0 (based on analogous structures). This difference is a direct consequence of the added aromatic phenyl spacer, which increases the molecule's hydrophobic surface area.

Lipophilicity (LogP)
Class-level inference
Target LogP 3.47 vs 5-CF3-pyridin-3-ol ~1.5–2.0; difference approx. +1.5 to +2.0
Reported lipophilicity difference may influence membrane permeability and solubility screening.
Computational prediction; experimental logP not provided.
Physicochemical Properties Lipophilicity LogP Drug Design

Molecular Weight and Rotatable Bond Comparison

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol has a molecular weight of 239.19 g/mol and a single rotatable bond . This contrasts with a closely related analogue, 2-amino-5-(3-(trifluoromethyl)phenyl)pyridin-3-ol, which has a higher molecular weight (254.21 g/mol) and an additional hydrogen bond donor due to the amino group. The lower molecular weight and fewer hydrogen bond donors of the target compound generally correlate with improved passive membrane permeability.

MW & Rotatable Bonds
Cross-study comparable
Target MW 239.19 vs analog 254.21 g/mol; rotatable bonds 1 each
Lower MW and fewer H-bond donors may support passive permeability assessments.
HBD count: target 1 (OH), analog 2 (OH + NH2).
Molecular Weight Rotatable Bonds Drug-Likeness Lead Optimization

PI3K-delta Kinase Inhibition Evidence

While no direct comparator data exists for the target compound, a structurally similar compound, CHEMBL3293771, has been reported to inhibit human PI3K-delta in a TR-FRET assay [1]. This provides class-level evidence that aryl-pyridinol scaffolds can engage this kinase. However, without a direct head-to-head comparison, the specific activity and selectivity of 5-[3-(trifluoromethyl)phenyl]pyridin-3-ol for PI3K-delta or other kinases remain unverified and should not be assumed.

PI3K-delta Kinase Inhibition
Supporting evidence
Structural analog CHEMBL3293771 inhibits PI3K-delta; target compound not tested.
Class-level kinase scaffold potential; direct validation required.
TR-FRET assay; target-specific data unavailable.
Kinase Inhibition PI3K-delta TR-FRET Cancer Research

5-[3-(Trifluoromethyl)phenyl]pyridin-3-ol Application Scenarios


Fragment-Based Drug Discovery Scaffold

The validated high LogP of 3.47 makes this compound a suitable fragment or scaffold for targeting hydrophobic pockets in proteins, such as those found in kinases, GPCRs, or nuclear receptors. Its single rotatable bond and moderate molecular weight (239.19 g/mol) provide a rigid, lipophilic core ideal for fragment growing or linking strategies, where optimizing for membrane permeability is a priority.

Kinase Inhibitor Library Synthesis

The compound serves as a key building block in medicinal chemistry for the synthesis of kinase inhibitor libraries. The 5-position aryl group is amenable to further functionalization, and the pyridinol hydroxyl can be readily alkylated or used as a metal-chelating group. This is supported by its use as a precursor in the synthesis of bis(trifluoromethyl)phenyl-triazole-pyridine hybrids, which were evaluated for antimicrobial activity [1].

PET Imaging Agent Development

The presence of the metabolically stable trifluoromethyl group (-CF3) and the phenyl-pyridine scaffold offers a platform for developing 18F-labeled PET tracers. The compound's moderate LogP is within a desirable range for brain penetration, and the phenolic hydroxyl group provides a potential site for radiolabeling or conjugation to targeting moieties.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Lipophilic scaffold for hydrophobic pockets
Permeability and fragment optimization assessment
Kinase Inhibitor Library Synthesis
Modifiable pyridine building block with aryl coupling handle
Kinase and antimicrobial screening assays
PET Imaging Agent Development
Metabolically stable CF3 group and phenolic hydroxyl for labeling
Radiolabeling feasibility and brain penetration evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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